molecular formula C26H22N4O4S B2619040 N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536707-71-8

N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2619040
CAS No.: 536707-71-8
M. Wt: 486.55
InChI Key: XFQYUNKEVRROKR-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a 4-methoxyphenyl group at position 3 and a thioacetamide side chain linked to a 3-methoxyphenyl moiety (Fig. 1). The compound’s structure combines electron-donating methoxy groups with a heterocyclic system known for its bioactivity, particularly in modulating Toll-like receptor 4 (TLR4) signaling pathways . Its molecular formula is C₂₇H₂₂N₄O₄S, with a molecular weight of approximately 525.5 g/mol .

The pyrimido[5,4-b]indole scaffold is structurally analogous to purine bases, enabling interactions with biological targets via hydrogen bonding and π-π stacking. The dual methoxy substituents enhance solubility compared to halogenated analogs , while the thioacetamide linker provides conformational flexibility for target engagement.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-33-18-12-10-17(11-13-18)30-25(32)24-23(20-8-3-4-9-21(20)28-24)29-26(30)35-15-22(31)27-16-6-5-7-19(14-16)34-2/h3-14,28H,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQYUNKEVRROKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound with promising biological activities. The compound's structure includes a pyrimidine core and various phenolic substituents, which contribute to its pharmacological potential. This article explores the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The chemical formula for this compound is C26H25N3O4S2. Its molecular structure features multiple functional groups that enhance its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of compounds containing pyrimidine derivatives. For instance:

  • In vitro studies show that similar pyrimidine-based compounds possess significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • The presence of methoxy groups in the structure appears to enhance antibacterial efficacy, likely due to increased lipophilicity and better membrane penetration.
CompoundTarget OrganismsMIC (µg/mL)
N-(3-methoxyphenyl)-2-acetamideS. aureus50
Similar Pyrimidine DerivativeE. coli66
Pyrimidine with Methoxy SubstituentC. albicans30

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies:

  • Compounds with similar structures have shown significant inhibition of cancer cell proliferation in vitro. For example, derivatives containing the pyrimidine nucleus have been reported to inhibit cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
  • The mechanism of action is believed to involve the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

Anti-inflammatory Activity

N-(3-methoxyphenyl)-2-acetamide has also been noted for its anti-inflammatory properties:

  • Research indicates that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
  • In animal models, administration of related compounds has resulted in decreased inflammation markers, suggesting potential therapeutic applications in chronic inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A study conducted by Chikhalia et al. synthesized several pyrimidine derivatives and evaluated their antibacterial activity against E. coli and C. albicans. The results indicated that specific substitutions significantly enhanced antibacterial potency compared to standard antibiotics .
  • Anticancer Mechanism : A recent investigation into the anticancer effects of pyrimidine derivatives revealed that compounds similar to N-(3-methoxyphenyl)-2-acetamide induced apoptosis in cancer cells through mitochondrial pathways .

Scientific Research Applications

Structure and Composition

The compound's molecular formula is C26H25N3O4S2C_{26}H_{25}N_{3}O_{4}S_{2}, with a molecular weight of 507.6 g/mol. Its structural complexity includes multiple functional groups, which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study highlighted that certain analogues demonstrated effectiveness comparable to doxorubicin, a standard chemotherapy drug .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that thiourea derivatives, which share structural similarities with N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, possess moderate to high activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . This suggests that the compound may be effective in treating infections caused by resistant bacteria.

Anticonvulsant Effects

Another area of interest is the anticonvulsant potential of compounds related to this structure. Research has systematically reviewed triazole derivatives for their ability to mitigate seizure activity, indicating a promising avenue for further exploration in neurological applications .

Antiviral Activity

Given the increasing need for antiviral agents, compounds with heterocyclic structures like this compound are being investigated for their efficacy against viral pathogens. The presence of nitrogen-containing rings is often associated with enhanced antiviral activity .

Study 1: Anticancer Evaluation

A recent study conducted on a series of indole-based compounds found that those similar to this compound exhibited IC50 values significantly lower than traditional chemotherapeutics against breast cancer cell lines. This suggests a potential for development as a new class of anticancer drugs.

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the core structure enhanced antibacterial activity significantly compared to control compounds.

Comparison with Similar Compounds

4-Chlorophenyl vs. 4-Methoxyphenyl Substitution

The compound 2-((3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS: 536715-23-8) replaces the 4-methoxyphenyl group with a 4-chlorophenyl moiety . Chlorine’s electronegativity may enhance binding to hydrophobic pockets, whereas methoxy groups improve water solubility (clogP: ~4.2 for chloro vs. ~3.8 for methoxy) .

3-Methoxyphenyl vs. 4-Ethylphenyl Acetamide Side Chains

In N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (CAS: 536706-70-4), the acetamide’s aryl group is 4-ethylphenyl instead of 3-methoxyphenyl . The ethyl group increases lipophilicity (clogP: ~5.1 vs. ~3.8), which may enhance membrane permeability but reduce aqueous solubility.

Modifications in the Acetamide Side Chain

Alkyl vs. Aryl Substituents

Compounds such as N-isopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 27, ) feature alkyl side chains (e.g., isopentyl) instead of aryl groups . Alkyl chains increase hydrophobicity (clogP: ~4.5) but may reduce specificity due to non-specific van der Waals interactions. In contrast, the 3-methoxyphenyl group in the target compound provides a balance of hydrophilicity and aromatic interactions, favoring TLR4 selectivity .

Cyclohexyl and Benzamide Derivatives

2-((8-Amino-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-cyclohexylacetamide (Compound 32, ) introduces a cyclohexyl group, significantly increasing steric bulk and lipophilicity (clogP: ~5.3) . While this may improve blood-brain barrier penetration, it could also limit solubility and oral bioavailability compared to the target compound’s methoxyphenyl group.

Heterocyclic Core Modifications

Thieno[3,2-d]pyrimidine Analogs

2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS: 451468-35-2) replaces the pyrimidoindole core with a thienopyrimidine system . This structural change correlates with diminished TLR4 activity in some analogs .

Pyrido-Thieno-Pyrimidine Derivatives

2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide () introduces a pyrido-thieno-pyrimidine scaffold . The extended conjugation increases molecular weight (~537.5 g/mol) and rigidity, which may reduce metabolic clearance but complicate synthetic accessibility.

TLR4 Selectivity

Pyrimido[5,4-b]indoles with methoxy substituents (e.g., the target compound) show enhanced TLR4 selectivity compared to phenyl or alkyl-substituted analogs . The 4-methoxyphenyl group likely engages in hydrogen bonding with TLR4’s leucine-rich repeat domain, while the 3-methoxyphenyl acetamide stabilizes interactions via hydrophobic contacts .

Metabolic Stability

Methoxy groups reduce cytochrome P450-mediated oxidation compared to halogenated analogs (e.g., 4-chlorophenyl derivatives), as evidenced by longer half-lives in microsomal assays .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS/Ref) Core Structure R1 (Pyrimidoindole) R2 (Acetamide) Molecular Weight (g/mol) clogP Bioactivity
Target Compound Pyrimido[5,4-b]indole 4-Methoxyphenyl 3-Methoxyphenyl 525.5 3.8 TLR4 ligand (hypoth.)
536715-23-8 Pyrimido[5,4-b]indole 4-Chlorophenyl 3-Methoxyphenyl 510.4 4.2 Not reported
Compound 27 Pyrimido[5,4-b]indole Phenyl Isopentyl 463.5 4.5 TLR4 ligand
536706-70-4 Pyrimido[5,4-b]indole 3-Methoxyphenyl 4-Ethylphenyl 501.5 5.1 Unknown

Q & A

Q. How to optimize reaction conditions for scaling up synthesis?

  • Methodology :
  • DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (60–100°C), and catalyst (e.g., Pd/C) to maximize yield .
  • Green Chemistry : Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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